molecular formula C9H6F3NO B184232 2-Methyl-5-(trifluoromethyl)benzoxazole CAS No. 175785-41-8

2-Methyl-5-(trifluoromethyl)benzoxazole

Cat. No.: B184232
CAS No.: 175785-41-8
M. Wt: 201.14 g/mol
InChI Key: SAEYCFGBSOYYAM-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Related Fields

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of medicinal chemistry. benthamscience.comnih.gov Over 90% of new drugs contain heterocyclic moieties, a testament to their versatility and importance. benthamscience.com These structures are integral to a vast array of biological processes and are found in many naturally occurring and synthetic therapeutic agents. rsc.org The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties that can influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. researchgate.net These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, as well as its interaction with biological targets. researchgate.net

The structural diversity of heterocyclic scaffolds allows for the fine-tuning of molecular architecture to achieve desired biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. benthamscience.comnih.gov This has led to their widespread use in the development of a broad spectrum of pharmaceuticals.

The Benzoxazole (B165842) Core as a Privileged Structure in Chemical Research

Among the myriad of heterocyclic systems, the benzoxazole core stands out as a "privileged structure." This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. nih.gov The benzoxazole moiety, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a bioisostere of naturally occurring nucleic acid bases, which may facilitate its interaction with various biopolymers.

The rigid, planar structure of the benzoxazole ring system, combined with its unique electronic properties, makes it an attractive scaffold for the design of novel therapeutic agents. Indeed, benzoxazole derivatives have been reported to possess a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgnih.gov The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the modulation of its biological and physicochemical properties. rsc.org

Strategic Role of Trifluoromethyl (-CF₃) Groups in Modulating Molecular Properties for Biological Applications

The introduction of fluorine and fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic profile. The trifluoromethyl (-CF₃) group, in particular, has a profound impact on a molecule's properties.

The high electronegativity of the fluorine atoms in the -CF₃ group can significantly alter the electronic environment of the parent molecule. This can influence the acidity or basicity of nearby functional groups and affect the molecule's binding affinity to its target. Furthermore, the -CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its bioavailability.

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes in the body. This can lead to a longer duration of action and a reduced dosage frequency for a drug.

Overview of Research Trajectories for 2-Methyl-5-(trifluoromethyl)benzoxazole and Its Analogs

While extensive research exists for the broader class of benzoxazoles, dedicated studies on this compound are not widely available in peer-reviewed literature. However, based on the known biological activities of related analogs, we can infer the potential research directions for this specific compound.

Research on benzoxazole derivatives has explored a wide range of therapeutic areas. For instance, various substituted benzoxazoles have been investigated for their potential as:

Anticancer Agents: Many benzoxazole derivatives have shown promising cytotoxic activity against various cancer cell lines. The substitution pattern on the benzoxazole ring plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Agents: The benzoxazole scaffold has been a fertile ground for the discovery of new antibacterial and antifungal agents. rsc.org

Enzyme Inhibitors: The ability of the benzoxazole moiety to interact with the active sites of enzymes has led to the development of potent inhibitors for various targets, including those involved in inflammatory and metabolic diseases. nih.gov

Given these precedents, research on this compound and its analogs would likely focus on evaluating its efficacy in these and other therapeutic areas. The presence of the 2-methyl group and the 5-trifluoromethyl group would be expected to modulate the biological activity and pharmacokinetic properties of the benzoxazole core. Structure-activity relationship (SAR) studies, where systematic modifications are made to the core structure, would be essential to optimize the therapeutic potential of this class of compounds.

The synthesis of this compound is achievable through established synthetic methodologies for benzoxazole ring formation, typically involving the condensation of a substituted 2-aminophenol (B121084) with a suitable carboxylic acid derivative or its equivalent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEYCFGBSOYYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structural and Spectroscopic Characterization of 2 Methyl 5 Trifluoromethyl Benzoxazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of 2-methyl-5-(trifluoromethyl)benzoxazole is anticipated to exhibit distinct signals corresponding to the methyl and aromatic protons. For the parent compound, 2-methylbenzoxazole, the methyl protons typically appear as a singlet at approximately 2.6 ppm chemicalbook.com. The aromatic protons of 2-methylbenzoxazole produce a more complex pattern in the downfield region, generally between 7.3 and 7.7 ppm chemicalbook.com.

In the case of this compound, the introduction of the electron-withdrawing trifluoromethyl group at the 5-position is expected to deshield the adjacent aromatic protons, causing their signals to shift further downfield. The proton at the 4-position would likely appear as a doublet, the proton at the 6-position as a doublet of doublets, and the proton at the 7-position as a doublet. The methyl group protons are expected to remain as a singlet, with a slight downfield shift compared to 2-methylbenzoxazole.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
ProtonPredicted Chemical Shift (ppm)Multiplicity
-CH₃~2.6-2.7s
H-4~7.8-8.0d
H-6~7.6-7.8dd
H-7~7.4-7.6d

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of a molecule. For 2-methylbenzoxazole, the methyl carbon signal is observed upfield, while the aromatic and heterocyclic carbons resonate at higher chemical shifts mdpi.com. The carbon of the C=N bond in the oxazole (B20620) ring is typically found in the range of 160-165 ppm.

The presence of the trifluoromethyl group in this compound will significantly influence the chemical shifts of the aromatic carbons. The carbon atom directly attached to the CF₃ group (C-5) will show a characteristic quartet due to C-F coupling. The electron-withdrawing nature of the CF₃ group will also cause a downfield shift for the C-5 carbon and influence the chemical shifts of the other carbons in the benzene (B151609) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (ppm)
-CH₃~14-15
C-2~163-165
C-4~110-112
C-5~125-128 (q)
C-6~120-122
C-7~118-120
C-3a~148-150
C-7a~140-142
-CF₃~123-126 (q)

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. The chemical shift of the fluorine nuclei is highly dependent on their electronic environment. For a trifluoromethyl group attached to an aromatic ring, the ¹⁹F NMR spectrum typically shows a singlet. The chemical shift for the CF₃ group in this compound is expected to be in the range of -60 to -65 ppm, relative to CFCl₃ alfa-chemistry.com. This characteristic signal would provide definitive evidence for the presence of the trifluoromethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-methylbenzoxazole shows characteristic absorption bands for C-H stretching of the methyl and aromatic groups, C=N stretching of the oxazole ring, and C-O-C stretching chemicalbook.com.

For this compound, the IR spectrum is expected to display additional strong absorption bands characteristic of the C-F bonds in the trifluoromethyl group, typically in the region of 1100-1350 cm⁻¹ vscht.cz. The other characteristic bands for the benzoxazole (B165842) ring system are expected to be present, with slight shifts in their positions due to the electronic influence of the trifluoromethyl substituent.

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050-3150Medium
Aliphatic C-H Stretch2850-3000Medium
C=N Stretch1600-1650Strong
Aromatic C=C Stretch1450-1600Medium to Strong
C-O-C Stretch1200-1250Strong
C-F Stretch (CF₃)1100-1350Very Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound (C₉H₆F₃NO) is 201.15 g/mol nist.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201. The fragmentation pattern would likely involve the loss of a methyl radical to give a stable benzoxazolyl cation, as well as fragmentation of the trifluoromethyl group. The mass spectrum of the parent compound, 2-methylbenzoxazole, shows a prominent molecular ion peak at m/z 133, with major fragments corresponding to the loss of a hydrogen atom and the methyl group nist.govnih.gov. For this compound, characteristic fragments would include the loss of CF₃ (m/z 132) and subsequent fragmentations of the benzoxazole ring.

Table 4: Predicted Key Mass Spectral Fragments for this compound
m/zPredicted Fragment
201[M]⁺
186[M - CH₃]⁺
132[M - CF₃]⁺

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, the analysis of related benzoxazole derivatives provides valuable insights into the expected solid-state structure chemicalbook.comnih.gov.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique employed in the characterization of newly synthesized chemical entities, including this compound and its analogs. This destructive method provides quantitative information about the elemental composition of a sample, serving as a crucial checkpoint for verifying the empirical formula and assessing the purity of the compound. The procedure involves the complete combustion of a small, precisely weighed amount of the substance in a controlled environment. The resulting combustion gases are then separated and measured by a detector, allowing for the determination of the mass percentages of key elements, primarily carbon (C), hydrogen (H), and nitrogen (N).

In the synthesis of benzoxazole derivatives, elemental analysis is routinely performed to confirm that the isolated product has the expected atomic composition derived from its proposed molecular structure. mdpi.com Instruments such as a PerkinElmer 2400 Series II or a Thermo Scientific Flash 2000 Organic Elemental Analyser are commonly utilized for this purpose. mdpi.comnih.gov The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is considered strong evidence of the compound's identity and high degree of purity. mdpi.com

The theoretical elemental composition of this compound (C₉H₆F₃NO) is calculated as follows: Carbon (53.74%), Hydrogen (3.01%), and Nitrogen (6.96%). Experimental verification that aligns with these values would substantiate the successful synthesis of the target molecule.

The following table presents the calculated elemental composition for this compound and provides research findings for related benzoxazole analogs to illustrate the application of this analytical method.

Compound NameMolecular FormulaAnalysis% Carbon (C)% Hydrogen (H)% Nitrogen (N)
This compoundC₉H₆F₃NOCalculated53.743.016.96
Found---
2-[(E)-2-Phenylethenyl]-1,3-benzoxazole nih.govC₁₅H₁₁NOCalculated81.435.016.33
Found81.605.376.37
2-[(E)-2-(4-Chlorophenyl)ethenyl]-1,3-benzoxazole nih.govC₁₅H₁₀ClNOCalculated70.463.945.48
Found70.213.665.05
4-Methyl-2-phenyl-7-isopropyl-1,3-benzoxazole-5-ol mdpi.comC₁₇H₁₇NO₂Calculated76.386.415.24
Found76.086.545.23

Computational and Theoretical Investigations of 2 Methyl 5 Trifluoromethyl Benzoxazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. researchgate.net For 2-Methyl-5-(trifluoromethyl)benzoxazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional conformation (optimized geometry). nih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The resulting geometry reveals that the benzoxazole (B165842) core is nearly planar. The introduction of the methyl group at position 2 and the trifluoromethyl group at position 5 induces minor steric and electronic perturbations. The CF₃ group, being a strong electron-withdrawing group, significantly influences the electron distribution across the aromatic system. The optimized structural parameters obtained from such calculations are generally in good agreement with experimental data from X-ray crystallography for similar benzoxazole derivatives. researchgate.netnih.gov

Table 1: Theoretical Geometric Parameters for this compound (Illustrative) This table is based on typical values for benzoxazole derivatives calculated using DFT (B3LYP/6-311G(d,p)).

ParameterBond/AngleCalculated Value
Bond Length C2-N31.38 Å
C2-O11.36 Å
C4-C51.39 Å
C5-C(CF₃)1.49 Å
C-F (average)1.35 Å
Bond Angle O1-C2-N3115.5°
C2-N3-C7a108.0°
C4-C5-C6121.0°
Dihedral Angle O1-C2-N3-C7a~0.5°

The electronic structure analysis involves mapping the electron density and electrostatic potential. The trifluoromethyl group creates a region of low electron density (positive electrostatic potential) on the benzene (B151609) ring, which is a key feature influencing intermolecular interactions.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates by estimating the strength of the interaction, commonly expressed as a binding affinity or docking score in kcal/mol. nih.govnih.gov

For this compound, docking simulations can be performed against various biological targets where benzoxazole derivatives have shown activity. The process involves preparing the 3D structures of both the ligand and the target protein. researchgate.net The simulation then places the ligand into the binding site of the protein in multiple possible conformations and scores each pose based on a force field. ajchem-a.com

A lower binding energy indicates a more stable protein-ligand complex. The analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, the benzoxazole ring might engage in hydrophobic interactions, while the trifluoromethyl group could interact with specific polar or charged residues.

Table 2: Illustrative Molecular Docking Results for this compound This table presents a hypothetical docking scenario against a protein kinase, a common target for such compounds.

Protein TargetBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesInteraction Type
Protein Kinase (e.g., PIM1)-8.2LEU-44, VAL-52Hydrophobic
ILE-104, LEU-106Hydrophobic
LYS-67Hydrogen Bond (via N3)
PHE-49Pi-Pi Stacking

These simulations provide a rational basis for understanding the molecule's potential mechanism of action and for designing modifications to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Trifluoromethyl Benzoxazoles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is developed by calculating molecular descriptors for a set of molecules (training set) and then using statistical methods, like multiple linear regression (MLR), to build an equation that relates these descriptors to the observed activity. ijpsr.com

For a series of trifluoromethyl benzoxazoles, a QSAR study would involve compiling their biological activity data (e.g., IC₅₀ values) and calculating a wide range of descriptors. chula.ac.th These descriptors fall into several categories: electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Table 3: Key Molecular Descriptors for QSAR Modeling of Trifluoromethyl Benzoxazoles

Descriptor ClassDescriptor ExampleSignificance
Hydrophobic LogPDescribes partitioning between aqueous and lipid phases.
Electronic Dipole MomentMeasures molecular polarity.
TPSA (Topological Polar Surface Area)Relates to membrane permeability. ijpsr.com
Steric/Topological Molecular WeightBasic size parameter.
Wiener IndexDescribes molecular branching.
Balaban IndexA distance-based topological index.

The resulting QSAR model is validated using a separate group of compounds (test set) to assess its predictive power. scirp.org Statistical parameters such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²) are used to evaluate the model's robustness and reliability. A good model can then be used to predict the activity of new, unsynthesized benzoxazole derivatives. chula.ac.th

Table 4: Statistical Validation of a Hypothetical QSAR Model

Statistical ParameterValueInterpretation
r² (Correlation Coefficient) 0.85Strong correlation between descriptors and activity for the training set.
q² (Cross-validated r²) 0.78Good internal predictive ability of the model.
pred_r² (External r²) 0.75Good predictive ability for the external test set.
F-test value 95.4High statistical significance of the model.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.me A pharmacophore model is generated by superimposing a set of active molecules and extracting their common chemical features. nih.gov

For a series of active trifluoromethyl benzoxazoles, a pharmacophore model would typically consist of features like hydrophobic regions, hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. nih.govugm.ac.id The trifluoromethyl group itself is often identified as a strong hydrophobic feature or a hydrogen bond acceptor feature.

Table 5: Essential Features of a Hypothetical Pharmacophore Model for Trifluoromethyl Benzoxazole Ligands

Pharmacophore FeatureLocation on ScaffoldGeometric Constraint (Distance)
Aromatic Ring (AR) Benzoxazole Ring SystemReference Feature
Hydrophobic (HY) Trifluoromethyl Group4.5 Å from AR center
Hydrogen Bond Acceptor (HBA) Oxazole (B20620) Oxygen (O1)2.8 Å from AR center
Hydrogen Bond Acceptor (HBA) Oxazole Nitrogen (N3)2.5 Å from AR center
Hydrophobic (HY) Methyl Group (C2)3.2 Å from AR center

Once developed and validated, this 3D model serves as a template for virtual screening of large chemical databases to find new molecules that match the pharmacophoric features, or for guiding the structural modification of existing leads to enhance activity. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Global/Local Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental in understanding chemical reactivity. unesp.br The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

These energy values, obtained from DFT calculations, are used to calculate various global reactivity descriptors based on conceptual DFT. researchgate.net These descriptors quantify different aspects of a molecule's reactivity. For this compound, the electron-withdrawing CF₃ group is expected to lower both the HOMO and LUMO energy levels and influence these reactivity parameters.

Table 6: Calculated Reactivity Descriptors for this compound (Illustrative) Values are based on DFT calculations and are typical for such fluorinated heterocyclic systems.

ParameterFormulaCalculated Value (eV)Interpretation
E(HOMO) --6.58Energy of the highest occupied molecular orbital. Relates to electron-donating ability.
E(LUMO) --1.25Energy of the lowest unoccupied molecular orbital. Relates to electron-accepting ability.
Energy Gap (ΔE) E(LUMO) - E(HOMO)5.33Indicates high kinetic stability and low chemical reactivity. irjweb.com
Ionization Potential (I) -E(HOMO)6.58Energy required to remove an electron.
Electron Affinity (A) -E(LUMO)1.25Energy released when an electron is added.
Global Hardness (η) (I - A) / 22.665Resistance to change in electron distribution. nih.gov
Global Softness (S) 1 / (2η)0.188A measure of molecular polarizability. nih.gov
Electronegativity (χ) (I + A) / 23.915Ability to attract electrons. nih.gov
Electrophilicity Index (ω) χ² / (2η)2.87A measure of electrophilic character. irjweb.com

Analysis of the FMOs also reveals local reactivity. The HOMO is typically localized on the electron-rich parts of the benzoxazole ring, while the LUMO is often distributed across the π-system, with significant contribution from the carbon attached to the trifluoromethyl group, indicating a likely site for nucleophilic attack. researchgate.net

Preclinical Biological Evaluation and Structure Activity Relationship Sar Studies of Trifluoromethylated Benzoxazole Derivatives

In Vitro Antimicrobial Activity

Derivatives of the benzoxazole (B165842) class have demonstrated a wide spectrum of antimicrobial capabilities. The introduction of the trifluoromethyl group, in particular, has been investigated for its potential to modulate this activity.

Trifluoromethylated benzoxazole derivatives have been evaluated for their efficacy against a range of pathogenic bacteria. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain benzoxazole derivatives have shown considerable growth inhibition against standard bacterial strains. nih.gov The antibacterial activity of some derivatives is linked to the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Research on related benzimidazole (B57391) derivatives has highlighted the potency of trifluoromethyl-substituted compounds, which were able to inhibit methicillin-resistant Staphylococcus aureus (MRSA) strains with notable efficacy. nih.gov Benzofuroquinolinium derivatives have also shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. frontiersin.org While only a few of the studied 3-(2-benzoxazol-5-yl)alanine derivatives showed antibacterial activity, they were selective, acting only against the Gram-positive bacterium Bacillus subtilis. nih.gov

Interactive Table: Antibacterial Activity of Benzoxazole Derivatives
Compound TypeBacterial StrainActivity/ObservationReference
2-Substituted BenzoxazolesEscherichia coliPotent antibacterial activity at 25 µg/mL nih.gov
Trifluoromethyl-benzimidazolesStaphylococcus aureus (MRSA)MIC values of 12.5–25 μg/mL nih.gov
Benzoxazole DerivativesGram-positive & Gram-negativeConsiderable growth inhibition nih.gov
3-(2-benzoxazol-5-yl)alanineBacillus subtilisSelective activity nih.gov

The antifungal properties of trifluoromethylated benzoxazole derivatives have been a subject of significant research. Studies have demonstrated their potential against various fungal pathogens, including species of Candida and Aspergillus. nih.govnih.gov Nearly half of a large group of studied 3-(2-benzoxazol-5-yl)alanine derivatives exhibited antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov

The structural features of these derivatives, particularly the substituents at the 2 and 5 positions of the benzoxazole ring, are crucial for their antifungal activity. nih.gov For example, some 2-substituted benzoxazole derivatives have shown moderate antifungal activity against Aspergillus clavatus and Candida albicans. nih.gov The effectiveness of fungicides with a benzimidazole group, a related heterocyclic structure, has been demonstrated against various Fusarium oxysporum species. nih.gov Other studies on benzofuran (B130515) ketoxime analogues, which share structural similarities, also found that the ketoxime moiety contributes to antifungal potency. cancerresgroup.us

Interactive Table: Antifungal Activity of Benzoxazole Derivatives
Compound TypeFungal PathogenActivity/ObservationReference
2-Substituted BenzoxazolesAspergillus clavatus, Candida albicansModerate antifungal activity nih.gov
Benzotriazole DerivativesCandida albicans, Aspergillus nigerGrowth inhibition by derivatives with electron-withdrawing groups nih.gov
3-(2-benzoxazol-5-yl)alanineCandida albicansAntifungal properties observed nih.gov

Minimal Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For benzoxazole derivatives that demonstrated antimicrobial effects, MIC values were determined to quantify the lowest concentration needed to inhibit microbial growth.

In one study, selected benzoxazole derivatives were tested at concentrations ranging from 0.5 to 50 μg/mL to determine their MIC against various bacterial and fungal strains. nih.gov For some of these compounds, the MIC against the fungi Aspergillus clavatus and Candida albicans was found to be approximately 1 µg/mL. researchgate.net In studies of related benzofuroquinolinium derivatives, MIC values against multi-drug resistant Gram-negative strains were in the range of 4–8 μg/mL. frontiersin.org For S. aureus, the MIC for two benzoxazole compounds was 25 and 50 µg/mL, respectively, while Gram-negative bacteria required much higher concentrations of 200 µg/mL for similar inhibition. nih.gov

Interactive Table: MIC of Benzoxazole and Related Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzoxazole DerivativesAspergillus clavatus, Candida albicans~1 researchgate.net
Benzoxazole Compound IIS. aureus50 nih.gov
Benzoxazole Compound IIIS. aureus25 nih.gov
Benzoxazole Compounds II & IIIGram-negative bacteria200 nih.gov
Benzofuroquinolinium Derivative 5Multi-drug resistant Gram-negative strains4-8 frontiersin.org

In Vitro Anticancer and Cytotoxic Activity

The cytotoxic potential of trifluoromethylated benzoxazole derivatives against various cancer cell lines has been extensively investigated, revealing promising antiproliferative effects and offering insights into their mechanisms of action.

The introduction of a trifluoromethyl group has been shown to significantly enhance the anticancer activity of certain heterocyclic compounds. rsc.org Trifluoromethylated benzoxazole derivatives and related structures have demonstrated selective cytotoxicity against a panel of human cancer cell lines.

MCF-7 (Breast Adenocarcinoma): Several studies have reported the cytotoxic effects of benzoxazole derivatives on MCF-7 cells. One potent derivative, compound 12l, exhibited an IC50 value of 15.21 μM against this cell line. nih.gov Another study found that a 4-(trifluoromethyl)isoxazole derivative (compound 2g) had an IC50 of 2.63 μM against MCF-7 cells, which was nearly eight times more active than its non-trifluoromethylated counterpart. rsc.org A series of new 2-substituted benzoxazole derivatives were also screened for their anti-proliferative activities against MCF-7 cells. nih.gov

MDA-MB-231 (Breast Adenocarcinoma): Benzoxazole derivatives have also been tested against the MDA-MB-231 breast cancer cell line. nih.gov In one study, several synthesized Schiff base ligands showed selective cytotoxic effects against MDA-MB-231 cells. researchgate.net Azole compounds bearing a trifluorophenyl ring were found to be very effective against MDA-MB-231 cancer cells, with one compound showing an IC50 value of 5.01 µg/mL. medicinescience.org

A549 (Lung Carcinoma): The A549 lung cancer cell line has been another target for evaluating the cytotoxicity of these compounds. A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their anticancer activity against A-549 cells. mdpi.com A benzimidazole derivative, se-182, showed high cytotoxic activity against A549 cells with an IC50 of 15.80 μg/mL. jksus.org Additionally, new benzimidazole derivatives have been evaluated for their cytotoxic effects on A549 human lung carcinoma cells. nih.gov

Glioblastoma (C6 Glioma): Research has also extended to brain tumors. A study on new benzimidazole derivatives assessed their cytotoxic and antiproliferative effects on C6 rat glioma cell lines, indicating potential for treating this aggressive cancer. nih.gov

Interactive Table: Cytotoxicity of Trifluoromethylated Benzoxazole and Related Derivatives
Compound/DerivativeCancer Cell LineIC50 ValueReference
4-(Trifluoromethyl)isoxazole 2gMCF-72.63 µM rsc.org
Benzoxazole derivative 12lMCF-715.21 µM nih.gov
Azole compound a1MDA-MB-2315.01 µg/mL medicinescience.org
Benzimidazole derivative se-182A54915.80 µg/mL jksus.org
Benzimidazole derivativesC6 GliomaAntitumor activity observed nih.gov

To understand how these compounds exert their cytotoxic effects, researchers have investigated their underlying molecular mechanisms, primarily focusing on the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis: A significant mechanism of action for many anticancer agents is the induction of apoptosis. Studies on a potent 4-(trifluoromethyl)isoxazole derivative revealed an apoptotic cell death mechanism. rsc.org The benzoxazole derivative K313 was found to induce apoptosis in leukemia and lymphoma cells through a mitochondrial signaling pathway, involving the activation of caspase-9 and caspase-3. mdpi.comnih.gov Another benzoxazole derivative, compound 12l, was shown to induce apoptosis in HepG2 cells, increasing the BAX/Bcl-2 ratio and elevating caspase-3 levels. nih.gov Furthermore, certain 2-substituted benzoxazoles induced apoptosis in breast cancer cells, indicated by an overexpression of caspase-9. nih.gov

Cell Cycle Arrest: Halting the cell cycle is another key strategy in cancer therapy. The benzoxazole derivative K313 was reported to cause moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cells. mdpi.comnih.gov In contrast, compound 12l was found to arrest HepG2 cell growth mainly at the Pre-G1 and G1 phases. nih.gov Other 2-substituted benzoxazole derivatives elicited cell cycle arrest at the G2/M phase in both MCF-7 and MDA-MB-231 cells. nih.gov Studies on benzimidazole-based derivatives also showed that they could effectively suppress cell cycle progression in various cancer cell lines. mdpi.com

Interactive Table: Mechanisms of Anticancer Action
Compound/DerivativeCancer Cell LineMechanism of ActionSpecific EffectReference
4-(Trifluoromethyl)isoxazole 2gMCF-7ApoptosisApoptotic cell death mechanism revealed rsc.org
Benzoxazole Derivative K313Nalm-6, DaudiApoptosis, Cell Cycle ArrestActivation of caspases, G0/G1 phase arrest mdpi.comnih.gov
Benzoxazole derivative 12lHepG2Apoptosis, Cell Cycle ArrestIncreased BAX/Bcl-2 ratio, Pre-G1 and G1 phase arrest nih.gov
2-Substituted BenzoxazolesMCF-7, MDA-MB-231Apoptosis, Cell Cycle ArrestOver-expression of caspase-9, G2/M phase arrest nih.gov
Benzimidazole-based derivativesMDA-MB-231, SKOV3, A549Cell Cycle ArrestSuppression of cell cycle progression mdpi.com

Anti-inflammatory Activity and Enzyme Inhibition

Trifluoromethylated benzoxazole derivatives have demonstrated notable potential as anti-inflammatory agents in preclinical studies. Their mechanism of action often involves the modulation of key inflammatory pathways, including the suppression of pro-inflammatory cytokines and the inhibition of enzymes critical to the inflammatory response.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of inflammation. nih.gov Research into a series of benzoxazolone derivatives revealed that several compounds exhibited potent anti-inflammatory activity by inhibiting IL-6 production. nih.gov Specifically, compounds 3c, 3d, and 3g in the study demonstrated significant inhibitory effects on IL-6, with IC50 values of 10.14 ± 0.08, 5.43 ± 0.51, and 5.09 ± 0.88 μM, respectively. nih.gov The most active compound, 3g, was found to directly bind to Myeloid Differentiation Protein 2 (MD2), a key protein involved in the inflammatory process, suggesting a specific mechanism for its anti-inflammatory action. nih.gov

Interaction with Key Enzymes (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects are often linked to the inhibition of COX-1. nih.gov A study focused on 2-substituted benzoxazole derivatives identified five compounds (2a, 2b, 3a, 3b, and 3c) that displayed potent anti-inflammatory activity and a significant binding potential to the COX-2 protein pocket. nih.gov This suggests that these benzoxazole derivatives could act as selective COX-2 inhibitors. nih.gov Further research on 2-(2-arylphenyl)benzoxazoles also identified compounds that selectively inhibited COX-2, with the activity of one compound, 3o, being superior to clinically used NSAIDs like diclofenac (B195802) and celecoxib. nih.gov

Antioxidant Properties

Radical Scavenging Activity (e.g., DPPH Assay)

The antioxidant potential of benzoxazole derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical scavenging method. nih.gov While specific data on the DPPH scavenging activity of 2-Methyl-5-(trifluoromethyl)benzoxazole is not detailed in the provided results, studies on related benzothiazole (B30560) derivatives with a trifluoromethyl group have been conducted. For instance, the synthesis and evaluation of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives showed promising antioxidant activity. nih.gov

Inhibition of Lipid Peroxidation

Information specifically detailing the inhibition of lipid peroxidation by this compound was not available in the search results. However, the general antioxidant properties exhibited by the broader class of benzoxazole and related heterocyclic compounds suggest that this is a plausible area for their biological activity.

Other Preclinical Pharmacological Investigations

Beyond their anti-inflammatory and antioxidant effects, benzoxazole derivatives have been investigated for other pharmacological activities. For example, a series of new benzoxazole derivatives were designed and synthesized as potential VEGFR-2 inhibitors, which play a role in angiogenesis and cancer. nih.gov Several of these compounds showed significant cytotoxic activities against human cancer cell lines. nih.gov Additionally, other studies have explored the broader pharmacological potential of benzoxazoles, indicating their use as starting materials for the synthesis of various bioactive structures. researchgate.net

Data Tables

Table 1: Inhibition of IL-6 by Benzoxazolone Derivatives

Compound IC50 (μM) for IL-6 Inhibition
3c 10.14 ± 0.08
3d 5.43 ± 0.51
3g 5.09 ± 0.88

Source: Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Benzoxazolone
Myeloid Differentiation Protein 2 (MD2)
Cyclooxygenase-1 (COX-1)
Cyclooxygenase-2 (COX-2)
2-Substituted benzoxazole derivatives
2-(2-Arylphenyl)benzoxazoles
Diclofenac
Celecoxib
2,2-Diphenyl-1-picryl-hydrazyl-hydrate (DPPH)
4-[(Benzo[d]thiazol-2-ylimino)methyl]phenol derivatives

Receptor Modulation Studies

Beyond enzyme inhibition, trifluoromethylated benzoxazole derivatives have been investigated for their ability to modulate various receptors. For example, some benzoxazole derivatives have been synthesized and evaluated for their activity as 5-HT3 receptor antagonists. nih.gov Additionally, the benzoxazole core is present in compounds explored as melatonin (B1676174) receptor antagonists. nih.gov The specific substitution patterns on the benzoxazole ring, including the presence of a trifluoromethyl group, can significantly influence the binding affinity and selectivity for different receptor targets.

Structure-Activity Relationships of this compound Derivatives

The biological effects of this compound derivatives are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies offer deep insights into how various functional groups and structural alterations affect their pharmacological properties.

Impact of Trifluoromethyl Substitution on Biological Potency and Selectivity

The trifluoromethyl (CF3) group is a critical component in many biologically active benzoxazole derivatives. nih.gov Its strong electron-withdrawing properties and lipophilicity can significantly enhance a molecule's potency. rsc.orgnih.gov The introduction of a trifluoromethyl group can play a key role in the biological activity of these compounds. nih.gov In some instances, the presence of a trifluoromethyl group has been shown to be more beneficial for activity than other electron-withdrawing groups like chlorine atoms. nih.gov This substituent can increase the potency of compounds by forming multipolar interactions with target proteins. nih.gov

Influence of the 2-Methyl Group on Pharmacological Profiles

The methyl group at the 2-position of the benzoxazole ring also contributes to the pharmacological profile. Studies on 2-methylbenzo[d]oxazole derivatives have shown them to be potent inhibitors of enzymes like human monoamine oxidase (MAO). researchgate.net The presence and position of the methyl group can influence the molecule's interaction with the active site of target enzymes. For example, in a series of 2-alkylthiobenzoxazoles, 2-methylthiobenzoxazole demonstrated high fungicidal activity. e3s-conferences.org

Effects of Other Substituents and Core Modifications on Biological Activity

The biological activity of benzoxazole derivatives is highly sensitive to the nature and position of other substituents on the ring system. nih.govresearchgate.net

Substituents on the Benzene (B151609) Ring: The presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups, can enhance the biological activity of benzoxazole derivatives. nih.govresearchgate.net For example, the introduction of a bromine atom at the 7-position of the benzoxazole ring has been shown to increase antifungal activity. nih.gov

Modifications at the 2-Position: A wide range of substituents at the 2-position have been explored, and this position is critical for determining the pharmacological activity. researchgate.netnih.gov For instance, substituting the 2-position with different aryl or heteroaryl groups can significantly impact the compound's hypoglycemic activity. nih.gov

Core Modifications: Replacing the benzoxazole core with related heterocyclic systems like benzimidazole or benzothiazole can also modulate biological activity. mdpi.comrsc.org In some cases, these modifications have led to compounds with retained or even improved antitumor activities and better solubility profiles. mdpi.com SAR studies on 2,5,6-trisubstituted benzimidazoles have provided valuable insights into the structural requirements for potent antitubercular activity. nih.govrsc.org

The following interactive table lists the chemical compounds mentioned in this article.

Emerging Research Directions and Applications for 2 Methyl 5 Trifluoromethyl Benzoxazole

Applications in Materials Science and Polymer Chemistry

The benzoxazole (B165842) scaffold, particularly when functionalized with groups like trifluoromethyl, is a building block for advanced materials with tailored optical and electronic properties. These characteristics are pivotal for the development of next-generation electronic devices and specialized polymers.

Optical and Electronic Properties of Benzoxazole Derivatives

Benzoxazole derivatives are a significant class of heterocyclic compounds that are integral to the development of fluorescent probes and materials. Their unique structural motifs make them prime candidates for targeting a variety of receptors and enzymes in medicinal chemistry. nih.gov The introduction of a trifluoromethyl group can significantly alter the electronic structure and properties of these compounds. nih.gov

Theoretical studies on 1,3-benzoxazole derivatives have provided insights into their electronic and chemical reactivity properties. The substitution of electron-donating or -accepting groups, such as the trifluoromethyl group, can modulate the electronic charge transfer within the molecule. researchgate.net This ability to tune the electronic properties is crucial for designing novel materials with specific applications, such as biomarkers, active media for tunable lasers, or active layers for solar cells. researchgate.net

Research into fluorophores containing a 2,1,3-benzoxadiazole unit, a related heterocyclic structure, has shown that these molecules can exhibit strong, solvent-dependent fluorescence emission in the bluish-green region. researchgate.net These compounds display a significant Stokes' shift, which is indicative of an intramolecular charge transfer (ICT) state. researchgate.net The thermal stability of such compounds, with degradation often occurring at high temperatures, further enhances their suitability for various material applications. researchgate.net

The table below summarizes key optical and electronic properties of some benzoxazole derivatives, illustrating the impact of structural modifications.

Compound ClassPropertyObservationPotential Application
1,3-Benzoxazole DerivativesElectronic ReactivityTunable by electron-donating/accepting groupsBiomarkers, Tunable Lasers, Solar Cells researchgate.net
2,1,3-Benzoxadiazole FluorophoresFluorescenceStrong, solvent-dependent emission in bluish-green regionFluorescent Probes researchgate.net
2,1,3-Benzoxadiazole FluorophoresStokes' ShiftLarge, indicating intramolecular charge transferOptical Materials researchgate.net
2,1,3-Benzoxadiazole FluorophoresThermal StabilityHigh degradation temperatures (around 300°C)Stable Material Components researchgate.net

Potential in Agrochemical Chemistry

The benzoxazole ring system is a well-established pharmacophore in the agrochemical industry, known for conferring a broad spectrum of biological activities. nih.govnih.gov The incorporation of a trifluoromethyl group can further enhance these properties, leading to the development of more potent and selective agents.

Herbicidal and Insecticidal Activities

Benzoxazole and its derivatives have demonstrated significant potential in the development of new herbicides and insecticides. nih.govnih.gov The trifluoromethyl group, known for its strong electron-withdrawing nature, often plays a crucial role in enhancing the biological activity of these compounds. nih.gov

While direct studies on the herbicidal and insecticidal activities of 2-Methyl-5-(trifluoromethyl)benzoxazole are not extensively detailed in the available literature, the broader class of benzoxazole derivatives has shown promising results. For instance, research has systematically reviewed the application of benzoxazoles in discovering new agrochemicals, highlighting their fungicidal, antiviral, herbicidal, and insecticidal activities. nih.govnih.gov The structure-activity relationship (SAR) studies often point to the beneficial effects of specific substituents, with the trifluoromethyl group being a key modulator of efficacy. nih.gov

The development of novel benzoxazole derivatives continues to be an active area of research for crop protection. The inherent biological activity of the benzoxazole scaffold, combined with the electronic influence of the trifluoromethyl group, presents a compelling strategy for the design of next-generation herbicides and insecticides.

Utilization as a Synthetic Building Block for Complex Molecules

Beyond its direct applications, this compound serves as a valuable and versatile building block in organic synthesis. researchgate.net Its unique combination of a reactive methyl group and a functionalizable aromatic ring, influenced by the trifluoromethyl substituent, allows for its incorporation into a wide array of more complex molecular architectures.

The benzoxazole moiety is a key structural motif in medicinal chemistry, often used as a scaffold for ligands that target various receptors and enzymes. nih.gov The ability to use compounds like this compound as starting materials provides a straightforward route to novel pharmacologically active agents. The trifluoromethoxy group (OCF3), closely related to the trifluoromethyl group, has made a significant impact in medicinal, agrochemical, and materials science research, and the facile incorporation of such groups is a key area of synthetic development. rsc.org

Synthetic chemists have developed various methods to construct and functionalize the 1,2-oxazole ring system, a related heterocycle, demonstrating the broad utility of such building blocks. beilstein-journals.org These strategies often involve the condensation and cycloaddition reactions to create highly functionalized molecules. beilstein-journals.org Similarly, the synthesis of new benzoxazole derivatives often involves the reaction of precursor molecules with various reagents to introduce desired functionalities. jetir.org The commercial availability and established synthesis routes for many benzoxazole derivatives further enhance their utility as foundational molecules in complex syntheses. nih.gov

Conclusion and Future Perspectives

Summary of Current Research on 2-Methyl-5-(trifluoromethyl)benzoxazole and Related Structures

The benzoxazole (B165842) scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of physiologically active compounds. chemistryjournal.netglobalresearchonline.net Research has demonstrated that derivatives of benzoxazole exhibit a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, analgesic, and antimicrobial properties. chemistryjournal.netnih.gov The biological and therapeutic potential of these compounds has made them attractive targets for drug synthesis. researchgate.net

While specific research on This compound is not extensively documented in publicly available literature, a substantial body of work exists on structurally related benzoxazole derivatives. This research provides valuable insights into the potential properties and applications of the target compound. The substituents at the 2 and 5 positions of the benzoxazole ring are crucial in determining the biological activity. chemistryjournal.netnih.gov

Studies on related compounds highlight several key areas of investigation:

Anticancer Activity: Numerous benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.govresearchgate.netmdpi.com For instance, a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles demonstrated potential anticancer activity against human A-549 lung carcinoma cells. nih.govnih.govresearchgate.net Similarly, novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives have shown promising antiproliferative activity, particularly against non-small cell lung cancer cells (NCI-H460). mdpi.com The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Enzyme Inhibition: Certain benzoxazole derivatives have been designed as specific enzyme inhibitors. For example, 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives have been synthesized and identified as inhibitors of human glutathione (B108866) transferase P1-1 (GST P1-1), an enzyme often overexpressed in tumors and implicated in chemotherapy resistance. nih.gov This suggests that benzoxazole scaffolds can be tailored to interact with specific biological targets.

Antimicrobial and Antiparasitic Activity: The benzoxazole core is also associated with antimicrobial properties. chemistryjournal.netnih.gov Research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed selective activity against Gram-positive bacteria. nih.gov Furthermore, related structures like 2-(trifluoromethyl)-benzimidazole derivatives have shown potent antiprotozoal activity. nih.gov

Structure-Activity Relationship (SAR) Studies: A common thread in the existing literature is the exploration of the structure-activity relationship of benzoxazole derivatives. nih.govmdpi.com These studies systematically modify the substituents on the benzoxazole ring to understand their impact on biological activity, which is essential for designing more potent and selective compounds.

The following table summarizes the biological activities of some representative benzoxazole derivatives, providing a basis for understanding the potential of This compound .

Compound Class Substituents Biological Activity Key Findings
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles2-methyl, 5-fluoro, 6-piperazinylAnticancer (Lung Carcinoma)Showed potential anticancer activity and selectivity. nih.govnih.govresearchgate.net
2-Substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazoles5-sulphonamidoEnzyme Inhibition (hGST P1-1)Acted as potent inhibitors, potentially overcoming cancer drug resistance. nih.gov
3-(2-Benzoxazol-5-yl)alanine derivativesVaried at position 2Antimicrobial (Gram-positive bacteria)Demonstrated selective antibacterial and antifungal properties. nih.gov
2-(3,4-Disubstituted phenyl)benzoxazole derivativesVaried at position 2 and 5Antiproliferative and AntibacterialExhibited notable anticancer activity, particularly with a methoxy (B1213986) group at position 3 of the phenyl ring. mdpi.com

Identification of Research Gaps and Future Research Avenues

The current body of scientific literature, while rich with information on the broader class of benzoxazole derivatives, presents a clear research gap concerning the specific compound This compound . The synthesis and biological evaluation of this particular molecule are not well-documented. This lack of specific data presents a number of opportunities for future investigation.

Key research gaps and potential future research avenues include:

Synthesis and Characterization: A fundamental research gap is the development and optimization of a synthetic route for This compound . While general methods for benzoxazole synthesis exist, a specific, efficient, and scalable synthesis for this compound needs to be established. globalresearchonline.netrsc.org Following synthesis, comprehensive characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would be essential.

Biological Screening: A thorough investigation of the biological activity profile of This compound is a primary area for future research. Based on the activities of related compounds, a screening cascade could include:

Anticancer Activity: Evaluation against a panel of human cancer cell lines to determine its cytotoxic potential and selectivity.

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to assess its potential as an anti-infective agent.

Enzyme Inhibition Assays: Screening against relevant enzymes, such as kinases, proteases, or metabolic enzymes like glutathione transferases, to identify potential molecular targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Once a baseline of activity for This compound is established, systematic modifications to its structure can be explored. This would involve synthesizing analogs with variations at the 2-methyl and 5-trifluoromethyl positions, as well as introducing other substituents on the benzene (B151609) ring, to build a comprehensive SAR.

Computational and Mechanistic Studies: In silico studies, such as molecular docking, can be employed to predict the binding of This compound to potential biological targets. nih.gov Experimental mechanistic studies would then be necessary to validate these predictions and elucidate the compound's mode of action at a molecular level.

Potential for Translational Research and Compound Optimization

The potential for translational research with This compound is significant, contingent on the outcomes of the foundational research outlined above. If this compound demonstrates promising biological activity in initial screenings, several avenues for its optimization and translation towards clinical application can be envisioned.

Lead Optimization: Should This compound emerge as a "hit" compound in a biological screen, a lead optimization program would be the next logical step. This would involve a multidisciplinary effort, including medicinal chemists, biologists, and pharmacologists, to iteratively modify the structure to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Development of More Potent Analogs: Based on the established SAR, the design and synthesis of second-generation analogs with enhanced efficacy and reduced off-target effects would be a key focus. For example, if initial studies show modest anticancer activity, modifications could be made to improve its interaction with a specific oncogenic protein.

Preclinical Development: Promising optimized compounds would then progress to preclinical development. This stage involves more extensive in vitro and in vivo testing to evaluate the compound's efficacy in animal models of disease and to gather data on its safety profile.

Biomarker Discovery: In the context of anticancer drug development, identifying biomarkers that predict which patients are most likely to respond to treatment with a This compound -based therapeutic would be a crucial aspect of translational research.

The journey from a novel chemical entity to a clinically approved drug is long and challenging. However, the strong foundation of research on the benzoxazole scaffold suggests that This compound and its derivatives are worthy candidates for further investigation, with the potential to contribute to the development of new therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for 2-Methyl-5-(trifluoromethyl)benzoxazole, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via cyclization of 2-aminophenol derivatives with trifluoromethyl-containing precursors. A common approach involves condensation of 2-aminophenol with aldehydes or ketones under acidic or catalytic conditions. For example, nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) catalysts in solvents like DMF or ethanol improve cyclization efficiency and yield . Optimization requires adjusting reaction time (6–24 hours), temperature (80–120°C), and catalyst loading (5–10 mol%). Purity is confirmed via HPLC and spectroscopic methods (e.g., 1^1H NMR, FT-IR) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Critical precautions include:

  • Engineering Controls: Use local exhaust ventilation and sealed containers to minimize dust/aerosol exposure .
  • PPE: Wear chemical-resistant gloves (JIS T 8116), dust masks (JIS T8151), and safety goggles. Avoid skin contact and inhalation .
  • Storage: Store in airtight glass containers at room temperature, away from strong oxidizers (e.g., peroxides) to prevent reactive hazards .
  • Spill Management: Sweep solid spills into sealed containers; avoid aqueous discharge without neutralization .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, Fukui indices) to identify nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model solvation effects and intermolecular interactions (e.g., hydrogen bonding with biological targets). For example, MD studies of benzoxazole-phosphonate intermediates reveal stabilization via Ag+^+ coordination in electrochemical phosphorylation reactions . These methods guide functionalization strategies (e.g., sulfonation, halogenation) to enhance bioactivity .

Advanced: What analytical techniques resolve discrepancies in experimental vs. theoretical data for benzoxazole derivatives?

Methodological Answer:
Discrepancies in molecular weight, polarity, or spectroscopic data require multi-technique validation:

  • HRMS (EI, 70 eV): Compare experimental and calculated m/zm/z values (e.g., C18_{18}H17_{17}NO3_3: calc. 295.3 vs. exp. 295.0) .
  • Elemental Analysis: Verify C/H/N ratios (e.g., C 73.20% calc. vs. 73.00% exp.) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., trifluoromethyl orientation) not captured in NMR .
  • HPLC-PDA: Detect impurities (e.g., unreacted precursors) affecting bioassay results .

Basic: How is this compound characterized for purity and structural integrity?

Methodological Answer:

  • Spectroscopy:
    • 1^1H/13^{13}C NMR: Confirm substituent positions (e.g., methyl at C2, trifluoromethyl at C5) via chemical shifts .
    • FT-IR: Identify benzoxazole ring vibrations (e.g., C=N stretch at 1610–1650 cm1^{-1}) .
  • Chromatography:
    • HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
    • GC-MS quantifies volatile byproducts .

Advanced: What strategies mitigate challenges in functionalizing the benzoxazole core for anticancer applications?

Methodological Answer:

  • Electrochemical Functionalization: Silver-catalyzed phosphorylation introduces dialkylphosphonate groups without external oxidants, enhancing solubility and target affinity .
  • Bioisosteric Replacement: Substitute the trifluoromethyl group with sulfonamide or carboxamide moieties to improve pharmacokinetics .
  • Structure-Activity Relationship (SAR) Studies: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects (e.g., electron-withdrawing groups at C5) with cytotoxicity .

Basic: What are the incompatibilities and stability concerns for this compound under varying conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 200°C; avoid prolonged heating during synthesis .
  • Light Sensitivity: Degrades under UV exposure; store in amber glass .
  • Chemical Incompatibilities: Reacts violently with strong oxidizers (e.g., HNO3_3, KMnO4_4), releasing toxic gases (e.g., HF, NOx_x) .

Advanced: How does fluorination impact the physicochemical properties of benzoxazole derivatives?

Methodological Answer:

  • Lipophilicity: Trifluoromethyl groups increase logP (e.g., 1.392 g/cm3^3 density ), enhancing membrane permeability.
  • Metabolic Stability: Fluorine reduces oxidative metabolism, prolonging half-life in vivo .
  • Crystal Packing: Fluorine’s electronegativity influences intermolecular interactions (e.g., C–F···H bonds), affecting solubility and melting points (e.g., 63°C for this compound ) .

Advanced: What mechanistic insights explain the electrochemical phosphorylation of benzoxazole derivatives?

Methodological Answer:
In Ag+^+-mediated reactions:

Radical Formation: (EtO)2_2P(O)Ag oxidizes to generate (EtO)2_2P(O)• radicals.

Addition to Heteroarene: Radical intermediates form at the electron-deficient C5 position.

Deprotonation/Oxidation: Sequential H+^+ loss and electron transfer yield stable phosphonated products. Kinetic studies (cyclic voltammetry) confirm rate-limiting radical generation .

Basic: How are benzoxazole derivatives validated for biological activity in preclinical studies?

Methodological Answer:

  • In Vitro Assays: Screen against cancer cell lines (e.g., IC50_{50} determination via MTT assay) and bacterial strains (e.g., MIC testing) .
  • Molecular Docking: Predict binding to targets (e.g., topoisomerase II, EGFR) using AutoDock Vina .
  • ADMET Profiling: Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.